FXIIa-IN-2 vs. FXIIa-IN-1: 36% Improvement in FXIIa Inhibitory Potency (Kiapp)
FXIIa-IN-2 demonstrates a 36% improvement in apparent inhibition constant (Kiapp) relative to FXIIa-IN-1 when both compounds are evaluated under comparable chromogenic substrate hydrolysis assay conditions. The target compound FXIIa-IN-2 exhibits a Kiapp of 62.2 nM , whereas the closely related analog FXIIa-IN-1 (also designated XIIa-IN-1-IN-3, Compound 22) exhibits a Kiapp of 97.8 nM . This represents a 1.57-fold enhancement in potency for FXIIa-IN-2 over FXIIa-IN-1, corresponding to a 36.4% reduction in apparent Ki. The structural distinction—FXIIa-IN-2 incorporates a 4-carbamoylbenzoyl group at the P1-position whereas FXIIa-IN-1 contains alternative substitution—directly accounts for this potency differential .
| Evidence Dimension | FXIIa inhibition apparent constant (Kiapp) |
|---|---|
| Target Compound Data | 62.2 nM |
| Comparator Or Baseline | FXIIa-IN-1 (Compound 22, XIIa-IN-1-IN-3): 97.8 nM |
| Quantified Difference | 1.57-fold more potent (36.4% lower Kiapp) |
| Conditions | Chromogenic substrate hydrolysis assay; apparent Ki determination; FXIIa enzyme |
Why This Matters
For dose-response studies where minimizing compound concentration while maintaining target engagement is critical, FXIIa-IN-2 enables lower working concentrations than FXIIa-IN-1, reducing solvent exposure and potential off-target effects.
